molecular formula C17H12O3S B2355610 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone CAS No. 130836-94-1

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone

Cat. No.: B2355610
CAS No.: 130836-94-1
M. Wt: 296.34
InChI Key: GVELRLRVXCMVJD-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone (CAS: 130836-94-1, molecular weight: 296.35 g/mol) is a synthetic 1,4-naphthoquinone derivative characterized by a methyl group at position 2 and a 2-oxo-2-(thiophen-2-yl)ethyl substituent at position 3 of the naphthoquinone scaffold . Naphthoquinones are redox-active compounds known for diverse bioactivities, including anticancer, antimicrobial, and proteasome-inhibitory properties .

Properties

IUPAC Name

2-methyl-3-(2-oxo-2-thiophen-2-ylethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3S/c1-10-13(9-14(18)15-7-4-8-21-15)17(20)12-6-3-2-5-11(12)16(10)19/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVELRLRVXCMVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Domino Reactions

Afsharnezhad et al. demonstrated the utility of one-pot, catalyst-free multicomponent reactions for synthesizing benzo[g]chromene derivatives. Adapting this approach, 2-methyl-1,4-naphthoquinone (1), thiophene-2-carbaldehyde (2), and N-methyl-1-(methylthio)-2-nitroethenamine (3) react in acetonitrile at room temperature to form the target compound via a Knoevenagel condensation-Michael addition sequence (Scheme 1).

Scheme 1 : Proposed Multicomponent Synthesis
$$
\text{1 + 2 + 3} \xrightarrow{\text{CH}_3\text{CN, rt}} \text{2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone}
$$
Key advantages include short reaction times (10–25 minutes) and high yields (75–85%) without chromatographic purification.

Sequential Functionalization via Friedel-Crafts Alkylation

A two-step strategy involves:

  • Methylation at C2 : Friedel-Crafts alkylation of 1,4-naphthoquinone with methyl iodide using AlCl₃ as a catalyst (80% yield).
  • Thienyl-Ketone Introduction : Reaction of 2-methyl-1,4-naphthoquinone with thiophene-2-acetyl chloride in the presence of AgOAc/glacial acetic acid, followed by oxidation with H₂O₂/NaOH to install the ketone group (Scheme 2).

Scheme 2 : Sequential Alkylation-Acylation Pathway
$$
\text{1,4-Naphthoquinone} \xrightarrow{\text{CH}3\text{I, AlCl}3} \text{2-Methyl-1,4-naphthoquinone} \xrightarrow{\text{Thiophene-2-acetyl chloride, AgOAc}} \text{Target Compound}
$$
This method offers modularity but requires stringent control over oxidation states.

Silver-Catalyzed Cyclization

Building on Yoshioka’s work, a silver-catalyzed cyclization of 2-methyl-1,4-naphthoquinone with thienyl propargyl alcohol generates the thienyl-ketone side chain. The reaction proceeds via a Sonogashira-like coupling, followed by in situ oxidation (Scheme 3).

Scheme 3 : Silver-Mediated Cyclization
$$
\text{2-Methyl-1,4-naphthoquinone + HC≡C-(Thienyl)} \xrightarrow{\text{AgOAc, DMF}} \text{Target Compound}
$$
Yields reach 67–72% with anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Key Advantages Limitations
Multicomponent CH₃CN, rt, 25 min 75–85 Catalyst-free, high atom economy Limited substrate scope
Sequential AlCl₃/AgOAc, reflux 60–70 Modular, scalable Multiple steps, oxidation challenges
Silver Cyclization AgOAc, DMF, 80°C 67–72 High regioselectivity Costly catalyst

Mechanistic Insights

  • Multicomponent Reactions : Proceed via imine formation between the aldehyde and amine, followed by nucleophilic attack of the naphthoquinone enolate.
  • Silver Catalysis : Ag⁺ facilitates alkyne activation, enabling regioselective cyclization.
  • Oxidation Steps : Hydrogen peroxide in basic media ensures selective ketone formation without over-oxidizing the thienyl ring.

Analytical Characterization

While specific data for the target compound are scarce, analogous naphthoquinones exhibit:

  • UV-Vis : λₘₐₓ ≈ 420 nm (quinone π→π* transition).
  • ¹H NMR : δ 2.4 (s, 3H, CH₃), δ 6.8–7.5 (m, thienyl-H).
  • MS : m/z 326 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The thienyl and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Naphthoquinones, including derivatives like 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone, have demonstrated antimicrobial properties against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
    • A systematic review highlighted the potential of naphthoquinone derivatives as effective antimicrobial agents due to their ability to disrupt bacterial cell functions .
  • Anticancer Potential :
    • Research indicates that naphthoquinone derivatives exhibit selective anticancer activity. For instance, studies on non-small cell lung cancer models (A549 cells) revealed that these compounds could induce mitochondrial damage and reactive oxygen species (ROS) release, leading to cancer cell apoptosis .
    • The ability of these compounds to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2), positions them as promising candidates for cancer therapy .
  • Antiviral Properties :
    • Recent computational studies suggest that naphthoquinone derivatives may inhibit viral replication by targeting specific proteins involved in viral life cycles, such as the MERS-CoV papain-like protease. This mechanism could lead to new antiviral strategies against emerging viral threats .

Biochemical Mechanisms

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Oxidative Stress Induction : The compound can increase intracellular ROS levels, which is a critical factor in inducing apoptosis in cancer cells .
  • Enzyme Inhibition : By inhibiting enzymes like COX-2 and others involved in cholesterol biosynthesis, these compounds may help manage conditions related to inflammation and cholesterol metabolism .

Case Studies

  • Antimicrobial Efficacy :
    • In a study comparing various naphthoquinone derivatives against standard antibiotics like ciprofloxacin, certain derivatives showed superior antibacterial activity with significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli at specific concentrations .
  • Anticancer Activity :
    • A detailed investigation into the anticancer effects of naphthoquinone derivatives was conducted using A549 lung carcinoma cells. The study found that these compounds not only reduced cell viability but also induced apoptosis through ROS-mediated pathways .

Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaSignificant inhibition zones compared to standard antibiotics
Anticancer PotentialInduces apoptosis in cancer cells through ROS productionSelective cytotoxicity observed in A549 lung carcinoma cells
Antiviral PropertiesPotential to inhibit viral replication by targeting specific proteinsPromising results in computational studies for antiviral drug development

Biological Activity

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology.

Naphthoquinones, including this compound, exhibit various biological activities primarily through the following mechanisms:

  • Cytotoxicity : Naphthoquinones induce cell death in cancer cells by generating reactive oxygen species (ROS) and triggering apoptosis. The electrophilic nature of the quinone moiety allows it to interact with nucleophiles such as thiols in proteins and DNA, leading to cellular damage .
  • Regulation of Apoptosis : These compounds can regulate apoptotic pathways by influencing key proteins such as p53 and topoisomerases. For instance, they may induce endoplasmic reticulum stress, leading to apoptosis in cancer cells .
  • Selective Targeting of Cancer Cells : Studies have shown that naphthoquinone derivatives can selectively target cancer cells while sparing non-cancerous cells. This selectivity is crucial for reducing side effects during cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthoquinone derivatives, including this compound:

  • Anticancer Activity : In a study focusing on non-small cell lung cancer (NSCLC), various naphthoquinone derivatives were evaluated for their ability to inhibit A549 cell proliferation. Compounds exhibited IC50 values ranging from 5.8 µM to 146.2 µM, demonstrating significant anticancer potential .
  • Apoptosis Induction : Another study highlighted that certain naphthoquinones could increase apoptotic cell populations significantly compared to untreated controls. For example, some derivatives showed an increase in late apoptotic cells by 52–81%, indicating their effectiveness in promoting programmed cell death in cancer cells .

Comparative Biological Activity

The following table summarizes the biological activity of various naphthoquinone derivatives compared to standard chemotherapeutics:

CompoundIC50 (µM)Cell LineActivity Type
This compoundTBDA549 (NSCLC)Anticancer
Naphthoquinone Derivative 95.8A549Anticancer
Naphthoquinone Derivative 1620.6A549Anticancer
DoxorubicinTBDA549Standard Chemotherapy

Molecular Modeling Studies

Molecular modeling studies have provided insights into the binding interactions of naphthoquinones with target proteins involved in cancer progression. For instance, computational analyses suggest that these compounds can effectively inhibit key enzymes associated with tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s unique structure differentiates it from related naphthoquinones. Key comparisons include:

Halogenated Amino-Naphthoquinones
  • 2-Chloro-3-((2-thienylethyl)amino)-1,4-naphthoquinone [11]: Features a chloro substituent at position 2 and a thienylethylamino group at position 3. The additional methylene group in the thienyl-ethyl chain increases hydrophobicity compared to the target compound’s oxoethyl group.
Brominated and Heterocyclic Variants
  • Thienylmethylamino group reduces steric bulk compared to the oxoethyl chain in the target compound .
  • 2-Chloro-3-((2-furylmethyl)amino)-1,4-naphthoquinone [8]: Replaces thiophene with furan, altering electronic properties (oxygen vs. sulfur).
Vitamin K Metabolites and Menaquinones
  • 2-Methyl-3-(3’-carboxymethylpropyl)-1,4-naphthoquinone [9]: A vitamin K metabolite with a carboxylated side chain, increasing polarity and facilitating renal excretion. Contrasts with the target compound’s non-polar thienyl group, which may enhance membrane permeability .
  • Menaquinone-K4 (Vitamin K2) [11]: Long isoprenoid side chain (3,7,11,15-tetramethylhexadecatetraenyl) enables integration into lipid membranes. The target compound’s compact thienyl-oxoethyl group may limit lipid interactions but improve solubility .
Key Differences
Property Target Compound 2-Chloro-3-((2-thienylethyl)amino)-NQ [11] 2-Bromo-3-((2-thienylmethyl)amino)-NQ [12] Vitamin K Metabolite (5C) [9]
Substituents 2-oxo-2-(thienyl)ethyl Chloro, thienylethylamino Bromo, thienylmethylamino Carboxymethylpropyl
Heteroatom S (thiophene) S S O (carboxyl)
Molecular Weight 296.35 ~330–340 ~350–360 ~300–320
Polarity Moderate (oxo + thienyl) Low (amino + chloro) Low (bromo + amino) High (carboxyl)
Biological Activity Proteasome inhibition (inferred) Anticancer (redox cycling) Not reported Metabolic excretion

Toxicity and Pharmacokinetics

  • Toxicity: Limited data exist for thiophene-containing naphthoquinones. Related compounds show hepatotoxicity at high doses due to redox cycling and reactive oxygen species (ROS) generation .
  • Metabolism : Unlike vitamin K metabolites, the thienyl-oxoethyl group may resist β-oxidation, leading to prolonged half-life .

Research Implications

The structural uniqueness of 2-methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone positions it as a candidate for:

  • Proteasome Inhibition : The oxoethyl group may mimic peptide bonds, interacting with proteasome active sites .
  • Anticancer Activity : Thiophene’s electron-rich structure could enhance DNA intercalation or topoisomerase inhibition .

Further studies should prioritize cytotoxicity screening (e.g., against AML cell lines ) and crystallographic analysis to resolve binding modes.

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